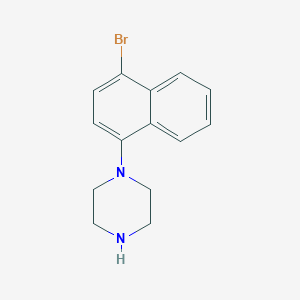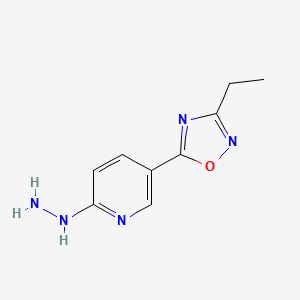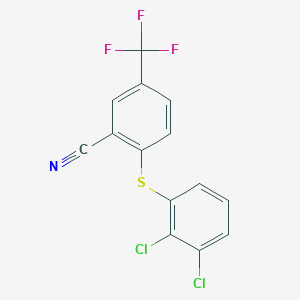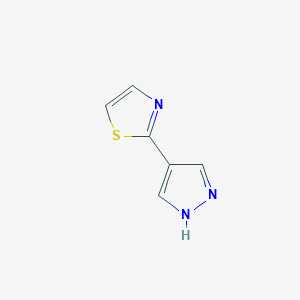
2-(1H-吡唑-4-基)-1,3-噻唑
描述
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole derivatives and related compounds often involves efficient, one-pot, multi-component reactions. For instance, Jilloju et al. (2021) described a rapid synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives via a one-pot, three-component cascade reaction, highlighting the efficiency and versatility of such synthetic approaches (Jilloju et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazole and thiazole rings, which often confer planarity to the molecules. Kariuki et al. (2021) reported the structural characterization of isostructural thiazole derivatives, indicating that these molecules can adopt planar configurations, which is significant for their interactions and properties (Kariuki et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to the reactive nature of the pyrazole and thiazole rings. The synthesis of derivatives often involves nucleophilic addition reactions, cyclizations, and condensations. For example, Olszewski and Boduszek (2010) explored the synthesis of thiazole-(amino)methylphosphonates and phosphinates, demonstrating the chemical versatility of thiazole-containing compounds (Olszewski & Boduszek, 2010).
Physical Properties Analysis
The physical properties of 2-(1H-pyrazol-4-yl)-1,3-thiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. The planarity and presence of heteroatoms within the pyrazole and thiazole rings impact these properties significantly, although specific data on these compounds require further research for a detailed understanding.
Chemical Properties Analysis
2-(1H-pyrazol-4-yl)-1,3-thiazole and its derivatives exhibit a range of chemical properties, including antimicrobial activity, as reported by Jilloju et al. (2021). Their chemical reactivity, including the ability to undergo various organic transformations, makes them versatile scaffolds in synthetic chemistry. Additionally, their interactions with biological systems, as indicated by antimicrobial screening, suggest potential applications in drug discovery (Jilloju et al., 2021).
科学研究应用
合成和生物应用
吡唑衍生物的合成,包括2-(1H-吡唑-4-基)-1,3-噻唑,对于创造具有生物活性的化合物至关重要。这些化合物展现出广泛的生物活性,如抗癌、镇痛、抗炎、抗菌、抗病毒、抗抽搐、抗组胺、以及抗HIV等性质。吡唑COX-2抑制剂的成功突显了这些杂环在药物化学中的重要性。已经开发了各种合成方法,包括缩合后的环化或多组分反应(MCRs),以在不同条件下获得这些杂环,突显了它们的多功能性和在药物发现中的潜力(Dar & Shamsuzzaman, 2015)。
杂环化学和药物开发
吡唑和噻唑骨架在开发类似药物的候选药物中的作用是显著的,因为它们具有广泛的药用性质,包括抗癌、中枢神经系统药物、抗感染、抗炎和诊断应用。结构活性关系(SAR)研究已经为各种疾病靶点提供了许多前导化合物,为药物化学家提供了充分的机会来进一步利用这一特权骨架(Cherukupalli et al., 2017)。
多组分合成用于生物活性分子
通过多组分反应(MCRs)合成含有吡唑基团的具有生物活性的分子展示了这种方法在制药和药物化学中的效率。这一策略已经导致了具有抗菌、抗癌、抗真菌、抗氧化剂和抗炎活性等吡唑衍生物的发现。对这一领域最新发展的回顾强调了通过MCRs获得的吡唑衍生物在药物开发中的潜力(Becerra et al., 2022)。
噻唑衍生物在药物发现中的作用
噻唑衍生物因其多样的生物活性而备受关注,包括抗病毒、抗癌、抗菌、抗真菌、抗疟疾和抗炎作用。最近的合成方法侧重于新合成的噻唑化合物与各种药物靶点/酶之间的内在分子相互作用,从而导致发现具有创新作用方式的新药分子。对噻唑衍生物的这种新兴兴趣突显了它们在当前治疗研究中的重要性,以及开发更有效的生物制剂的潜力(Sharma et al., 2019)。
属性
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYETZDWVJUWUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
CAS RN |
1228558-14-2 | |
| Record name | 2-(1H-pyrazol-4-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)
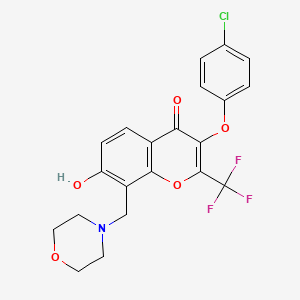
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)
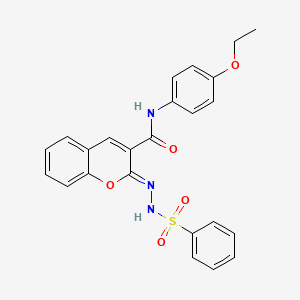
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
